neocuproine hydrochloride

描述

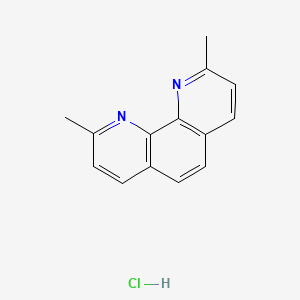

Neocuproine hydrochloride is a heterocyclic organic compound and a chelating agent. It is a derivative of phenanthroline, specifically substituted at the 2 and 9 positions. This compound is known for its ability to form complexes with metal ions, particularly copper, making it useful in various chemical and biological applications .

准备方法

Neocuproine hydrochloride can be synthesized through sequential Skraup reactions, also known as Doebner-Miller reactions. The process involves the condensation of o-nitroaniline with crotonaldehyde diacetate. An alternative synthesis method includes the condensation of o-phenylenediamine, m-nitrobenzenesulphonate, and crotonaldehyde diacetate .

化学反应分析

Coordination with Copper(I)

Neocuproine hydrochloride selectively binds Cu⁺ ions to form the [Cu(neocuproine)₂]⁺ complex, characterized by a deep orange-red color () . This reaction is pH-dependent and optimized in neutral to slightly acidic conditions (pH 4–6) .

Reaction Mechanism :

-

Reduction : Cu²⁺ is reduced to Cu⁺ using hydroxylamine hydrochloride or ascorbic acid.

-

Chelation : Cu⁺ reacts with neocuproine to form a 2:1 ligand-metal complex :

Key Analytical Parameters (from spectrophotometric studies) :

| Parameter | Methyldopa | Etilefrine HCl |

|---|---|---|

| Optimal Cu(II) volume | 0.25 mL | 0.5 mL |

| Optimal neocuproine volume | 1 mL | 1.5 mL |

| Reaction time (90°C) | 30 min | 10 min |

| Beer’s law range (µg/mL) | 0.4–3.6 | 1.2–6.8 |

This complex exhibits a molar absorptivity of ~8000 L·mol⁻¹·cm⁻¹ at 457 nm, enabling sensitive copper detection in environmental and biochemical samples .

Reactions with Other Metals

While selective for Cu⁺, this compound forms complexes with other metals under specific conditions:

-

Platinum(II) : Forms square-planar [PtX₂(neocuproine)] complexes (X = halide), though less stable than copper analogs .

-

Iron and Nickel : Weak interactions observed at high ligand concentrations, but overshadowed by Cu⁺ selectivity.

| Interfering Ion | Mitigation Strategy |

|---|---|

| Cr³⁺/Cr⁶⁺ | Add sulfurous acid to reduce chromate |

| Sn²⁺ | Excess hydroxylamine hydrochloride |

| CN⁻/S²⁻ | Digest samples to remove organic matter |

Inhibition of Copper-Catalyzed Reactions

This compound inhibits copper-dependent processes by sequestering Cu⁺. Notable examples include:

-

Blocking NO⁺ Release : Prevents copper-catalyzed decomposition of S-nitrosothiols (RSNOs) by binding Cu⁺, critical in nitric oxide signaling studies .

-

Melanin Disruption : Causes melanin fragmentation in zebrafish melanocytes, likely via copper chelation disrupting tyrosinase activity .

Structural and Solubility Insights

The steric hindrance from 2,9-methyl groups prevents formation of tris-complexes (e.g., [M(neocuproine)₃]ⁿ⁺), unlike unsubstituted phenanthrolines .

Solubility Data :

科学研究应用

Cancer Therapy

Neocuproine hydrochloride has been investigated for its role in cancer treatment, particularly through the development of drug delivery systems. A notable study demonstrated the use of liposomes containing copper and neocuproine for anticancer activity. These thermosensitive liposomes were designed to release their content at elevated temperatures, enhancing their efficacy against tumors in vivo. The study revealed that the copper-neocuproine complex effectively reduced tumor growth in animal models, highlighting its potential as a targeted cancer therapy agent .

Case Study: Liposomal Formulation

- Objective : To evaluate the anticancer effects of neocuproine-loaded liposomes.

- Method : Thermosensitive liposomes encapsulated with copper(II) ions and neocuproine were administered to BALB/c mice with C26 cancer cells.

- Results : The treatment led to significant tumor growth reduction, confirmed by PET/CT imaging showing increased copper uptake in tumors .

Neuroprotection

Neocuproine has also shown promise in neuroprotective applications, particularly in models of traumatic brain injury (TBI). In experimental studies, neocuproine administration improved locomotor functions and short-term memory by modulating inflammatory cytokines in the hippocampus.

Case Study: Traumatic Brain Injury

- Objective : To assess the therapeutic effects of neocuproine on TBI.

- Method : Wistar rats were divided into control, TBI, Trolox (an antioxidant), and neocuproine groups. Behavioral tests measured locomotor activity and memory.

- Results : Neocuproine treatment significantly improved locomotor functions and memory retention compared to TBI alone, indicating its neuroprotective properties through anti-inflammatory mechanisms .

Chemical Analysis

In analytical chemistry, this compound is utilized as a complexing agent for copper ions, facilitating various assays. It is particularly effective in colorimetric methods for measuring copper concentrations in alloys and biological samples.

Applications:

- Copper Detection : Neocuproine is used to detect copper levels in Cu–Ni alloys through a colorimetric method .

- Total Polyphenols Determination : Modified CUPRAC procedures employing neocuproine have been developed to estimate total polyphenols in wine samples .

Material Science

This compound's stability and hydrate formation have implications for material science. Research into its solid-state properties reveals insights into how environmental conditions affect its stability, which is crucial for storage and application.

Findings:

- This compound can form multiple hydrates depending on humidity levels, impacting its use in formulations . The monohydrate form is stable under typical production conditions but deliquesces at high humidity.

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Cancer Therapy | Anticancer drug delivery via liposomes | Significant tumor reduction in vivo with targeted delivery |

| Neuroprotection | Treatment for traumatic brain injury | Improved memory and locomotion; modulation of inflammatory cytokines |

| Chemical Analysis | Copper detection and polyphenol measurement | Effective complexing agent for colorimetric assays |

| Material Science | Stability studies on hydrates | Monohydrate form stable under normal conditions |

作用机制

Neocuproine hydrochloride exerts its effects primarily through its chelating properties. It forms stable complexes with metal ions, particularly copper, by coordinating through its nitrogen atoms. This chelation can influence various biochemical pathways and reactions, such as oxidation and reduction processes .

相似化合物的比较

Neocuproine hydrochloride is similar to other phenanthroline derivatives, such as bathocuproine, which has phenyl substituents at the 4 and 7 positions . this compound is unique due to its specific substitution pattern at the 2 and 9 positions, which enhances its chelating ability and selectivity for copper ions.

Similar Compounds

- Bathocuproine

- 2,9-Dimethyl-1,10-phenanthroline (DMPHEN)

生物活性

Neocuproine hydrochloride, also known as 2,9-dimethyl-1,10-phenanthroline hydrochloride, is a metal chelator with significant biological activity. This compound has garnered attention for its roles in various biochemical processes, particularly in relation to copper and zinc ions. This article explores the biological activity of this compound, highlighting its mechanisms of action, applications in cancer therapy, and implications in neurobiology.

Neocuproine functions primarily as a copper(I) chelator, forming stable complexes with copper ions. This property allows it to influence intracellular metal ion concentrations and modulate various biological processes:

- Copper and Zinc Modulation : Neocuproine acutely increases intracellular copper and zinc levels in neuronal cultures. This modulation affects synaptic activity by decreasing the number of active neurons, which is dependent on copper influx from the extracellular environment . The compound has been shown to reduce mRNA levels of synaptic proteins such as synapsin and dynamin, indicating its potential role in synaptic plasticity and neurotransmission .

- Inhibition of Epileptiform Activity : In hippocampal neurons, neocuproine effectively blocks epileptiform-like activity induced by bicuculline. This suggests a protective role against excitotoxicity, which is relevant in conditions such as epilepsy .

Anticancer Activity

Recent studies have explored the use of neocuproine in cancer therapy, particularly through its incorporation into liposomal formulations:

- Liposomal Formulations : Neocuproine has been encapsulated in thermosensitive liposomes alongside copper ions. These formulations demonstrated enhanced toxicity against cancer cells both in vitro and in vivo. The liposomes were effective in reducing tumor growth in BALB/c mice engrafted with C26 cancer cells . The encapsulation process utilized a pH gradient to optimize drug release and enhance therapeutic efficacy.

- Mechanism of Action : The anticancer effects are attributed to the ability of neocuproine to facilitate copper uptake by tumor cells, which can induce cytotoxicity through mechanisms related to oxidative stress and apoptosis .

Table 1: Summary of Biological Activities

Case Study: Neuroprotection in Hippocampal Neurons

A study investigated the effects of neocuproine on primary rat hippocampal neurons. The results indicated that exposure to neocuproine led to a significant reduction in calcium transients and neuronal activity. This reduction was linked to the downregulation of synaptic proteins, suggesting that neocuproine may play a crucial role in managing neuronal excitability and plasticity .

Case Study: Anticancer Efficacy

In an experimental model using C26 cancer cells, thermosensitive liposomes containing neocuproine were shown to effectively target tumors. PET/CT imaging confirmed copper uptake within the tumors post-treatment, highlighting the potential for neocuproine as a targeted therapeutic agent against cancer .

常见问题

Basic Research Questions

Q. How to prepare neocuproine hydrochloride solutions for copper(I) detection in antioxidant assays?

- Method : Dissolve this compound monohydrate (CAS 7296-20-0 or 303136-82-5) in ethanol to create a 0.0075 M stock solution. Combine with 0.01 M CuCl₂ in a pH 7 ammonium acetate buffer (76.9 g NH₄Ac in 250 mL H₂O) to form the chromogenic Cu(I)-neocuproine complex. Centrifuge samples to remove precipitates before spectrophotometric measurement at 450 nm .

- Critical Note : Hydrate forms (monohydrate vs. anhydrous) affect molecular weight (262.73 vs. 244.73). Adjust calculations accordingly .

Q. What are standard protocols for validating neocuproine-based assays?

- Validation Steps :

Linearity : Test Cu(I) standards (0–100 μM) to establish a calibration curve (R² > 0.995).

Recovery Studies : Spike biological samples (e.g., serum) with known Cu(I) concentrations; recovery should be 95–105%.

Interference Testing : Assess common interferents (e.g., Fe²⁺, ascorbic acid) using masking agents like EDTA .

Q. How to handle discrepancies in reported molar absorptivity (ε) of Cu(I)-neocuproine complexes?

- Resolution : ε varies with solvent (ε = 7.9 × 10³ M⁻¹cm⁻¹ in ethanol vs. 6.5 × 10³ in aqueous buffers). Replicate solvent conditions from literature or re-calibrate using in-house standards .

Advanced Research Questions

Q. How to optimize neocuproine-based methods for low-abundance Cu(I) detection in complex matrices?

- Optimization Strategies :

Pre-concentration : Use solid-phase extraction (C18 cartridges) to isolate Cu(I) from lipids/proteins.

pH Adjustment : Maintain pH 7–8 to stabilize Cu(I)-neocuproine complexes while minimizing Cu(II) interference.

Sensitivity Enhancement : Replace ethanol with acetonitrile to reduce background absorbance .

Q. Why do antioxidant capacity results differ between neocuproine and other CUPRAC (cupric reducing antioxidant capacity) reagents?

- Key Factors :

- Neocuproine selectively binds Cu(I), while bathocuproine (a related ligand) detects Cu(I) in lower redox environments.

- Neocuproine’s lower redox potential (E° = 0.6 V vs. SHE) makes it suitable for detecting antioxidants with moderate reducing power (e.g., flavonoids), whereas bathocuproine (E° = 0.3 V) captures stronger reductants (e.g., glutathione) .

Q. How to address contradictions in neocuproine’s role as a catalyst vs. inhibitor in Fenton-like reactions?

- Mechanistic Insight :

- Neocuproine chelates Cu(I), preventing hydroxyl radical (•OH) formation in Fenton systems (pH 4–6).

- At pH > 7, Cu(I)-neocuproine complexes may participate in superoxide (O₂•⁻) dismutation, paradoxically accelerating ROS generation. Validate using ESR/spin trapping to confirm radical species .

Q. What advanced techniques complement neocuproine-based assays for copper speciation studies?

- Integrated Workflow :

HPLC-ICP-MS : Quantify total copper content.

XANES : Determine oxidation states in situ.

Fluorescent Probes (e.g., Phen Green FL): Map intracellular Cu(I) distribution alongside neocuproine assays .

Q. Methodological Notes

- Quality Control : Use ≥99% purity this compound (HPLC-validated) to avoid absorbance artifacts from impurities .

- Storage : Store desiccated at 4°C; aqueous solutions are stable for 48 hours at 25°C .

- Ethical Reporting : Adhere to NIH guidelines for preclinical studies, detailing replicates, statistical methods, and raw data availability .

属性

IUPAC Name |

2,9-dimethyl-1,10-phenanthroline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2.ClH/c1-9-3-5-11-7-8-12-6-4-10(2)16-14(12)13(11)15-9;/h3-8H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUGBNSJLQDNNPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7296-20-0, 484-11-7 (Parent) | |

| Record name | 1,10-Phenanthroline, 2,9-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7296-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,10-Phenanthroline, 2,9-dimethyl-, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007296200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,10-Phenanthroline, 2,9-dimethyl-, hydrochloride (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041066084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00884367 | |

| Record name | 1,10-Phenanthroline, 2,9-dimethyl-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00884367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41066-08-4, 7296-20-0 | |

| Record name | 1,10-Phenanthroline, 2,9-dimethyl-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41066-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,10-Phenanthroline, 2,9-dimethyl-, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007296200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,10-Phenanthroline, 2,9-dimethyl-, hydrochloride (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041066084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,10-Phenanthroline, 2,9-dimethyl-, hydrochloride (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,10-Phenanthroline, 2,9-dimethyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,10-Phenanthroline, 2,9-dimethyl-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00884367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,9-dimethyl-1,10-phenanthroline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.938 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,9-dimethyl-1,10-phenanthroline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.165 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。